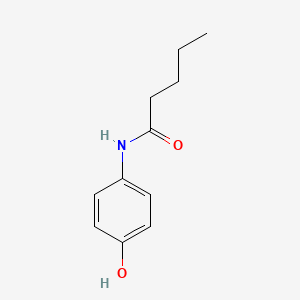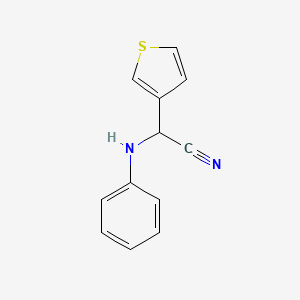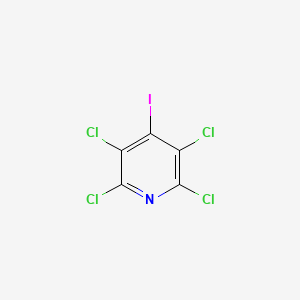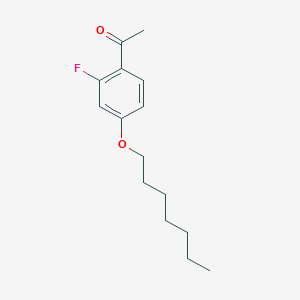
N-(4-hydroxyphenyl)pentanamide
Descripción general
Descripción
N-(4-hydroxyphenyl)pentanamide is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a hydroxyphenyl group attached to a pentanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-hydroxyphenyl)pentanamide can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyaniline with pentanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the formation of the amide bond being facilitated by the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxyphenyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyphenyl)pentanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the amide group can form coordination complexes with metal ions. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)pentanamide: Similar structure but with a methoxy group instead of a hydroxy group.
N-(4-aminophenyl)pentanamide: Contains an amino group instead of a hydroxy group.
N-(4-chlorophenyl)pentanamide: Features a chloro group in place of the hydroxy group.
Uniqueness
N-(4-hydroxyphenyl)pentanamide is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and potential biological activity. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-11(14)12-9-5-7-10(13)8-6-9/h5-8,13H,2-4H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUFUUFLTKLBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364998 | |
| Record name | N-(4-hydroxyphenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84928-26-7 | |
| Record name | N-(4-hydroxyphenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620673.png)
![N1-(3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-4-methylphenyl)acetamide](/img/structure/B1620676.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B1620677.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol](/img/structure/B1620678.png)





![2-[2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy]ethanohydrazide](/img/structure/B1620686.png)

![N1-[3,5-DI(Trifluoromethyl)phenyl]-2-([5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio)acetamide](/img/structure/B1620689.png)

